molecular formula C20H27N5O3 B2880564 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097892-70-9

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea

Cat. No. B2880564
CAS RN: 2097892-70-9
M. Wt: 385.468
InChI Key: RYMPRPGRWGCOOM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a urea group, a tetrahydroquinazoline group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step sequences involving reactions such as Michael additions or nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. These properties could be determined through experimental studies .

Scientific Research Applications

Catalysis in Organic Synthesis

This compound may serve as a catalyst in organic synthesis, particularly in facilitating the Michael addition of N-heterocycles to chalcones. This reaction is crucial for the synthesis of bioactive compounds with nitrogen-containing heteroarene units, which are commonly found in natural products and biologically active synthetic compounds .

Development of Bioactive Molecules

Due to its structural characteristics, the compound could be instrumental in the development of bioactive molecules. Its potential to bind with target molecules through hydrogen-bonding makes it a candidate for creating new drugs and therapeutic agents .

Green Chemistry Applications

The synthesis process involving this compound can be optimized to adhere to green chemistry principles, reducing the environmental impact. This includes minimizing the use of hazardous substances and improving the overall efficiency of the chemical reactions .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . Therefore, it’s possible that this compound may also interact with dopamine receptors or other related targets in the nervous system.

Mode of Action

Based on its structural similarity to dmpea, it may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl and tetrahydroquinazolinyl groups could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Compounds with similar structures, such as dmpea, are known to affect various biochemical pathways related to neurotransmission . Therefore, it’s plausible that this compound may also influence similar pathways, potentially leading to changes in neural signaling.

Future Directions

Future research on this compound could involve determining its exact molecular structure, synthesizing it in the lab, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-25(2)19-21-12-14-10-15(6-7-16(14)24-19)23-20(26)22-11-13-5-8-17(27-3)18(9-13)28-4/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMPRPGRWGCOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea

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